molecular formula C5H5BrClN3 B8221622 4-Bromo-6-chloro-5-methylpyridazin-3-amine

4-Bromo-6-chloro-5-methylpyridazin-3-amine

Cat. No.: B8221622
M. Wt: 222.47 g/mol
InChI Key: ZLYWLRPISFPECU-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-5-methylpyridazin-3-amine is a heterocyclic organic compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridazine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 4-Bromo-6-chloro-5-methylpyridazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 5-methylpyridazin-3-amine, followed by selective bromination and chlorination under controlled conditions . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-6-chloro-5-methylpyridazin-3-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-chloro-5-methylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

4-Bromo-6-chloro-5-methylpyridazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

4-bromo-6-chloro-5-methylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c1-2-3(6)5(8)10-9-4(2)7/h1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYWLRPISFPECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 6-chloro-5-methylpyridazin-3-amine and 3-chloro-5-methylpyridazin-6-amine (1.45 g, 10 mmol) from 1a and NaHCO3 (2.1 g, 25 mmol) were suspended in MeOH (20 mL) and treated with Br2 (0.57 mL, 11 mmol). The mixture was stirred at room temperature for 4 h, then filtered. The filtrate was condensed in vacuo. The resulting residue was resuspended in EtOAc (100 mL) and washed sequentially with sat. aqueous NaHCO3 solution (2×20 mL) and aqueous NaCl solution (1×20 mL). The solution was dried over MgSO4. The solvent was removed in vacuo to give crude 4-bromo-6-chloro-5-methylpyridazin-3-amine (1 g).
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1.45 g
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reactant
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1a
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0 (± 1) mol
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reactant
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2.1 g
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reactant
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0.57 mL
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20 mL
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100 mL
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